molecular formula C6H4Cl2O2S B1293562 4-Chlorobenzenesulfonyl chloride CAS No. 98-60-2

4-Chlorobenzenesulfonyl chloride

Cat. No. B1293562
Key on ui cas rn: 98-60-2
M. Wt: 211.06 g/mol
InChI Key: ZLYBFBAHAQEEQQ-UHFFFAOYSA-N
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Patent
US05136043

Procedure details

112.6 g (1.0 mol) of chlorobenzene are added dropwise at 70° C. over a period of 1 hour to 122 g (1.05 mol) of chlorosulfonic acid. The mixture is then stirred at this temperature for 15 minutes. 1 g of sulfamic acid is then added and 180 g (1.5 mol) of thionyl chloride are added dropwise at 70° C. in the course of 2 hours. Working up is carried out as described in Example 1. 228.3 g of moist 4-chlorobenzenesulfonyl chloride having a water content of 12% are obtained. This corresponds to 200.9 g of 4chlorobenzenesulfonyl chloride (94.4% of theory), calculated as dry material, having a purity of 95%.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
112.6 g
Type
reactant
Reaction Step Two
Quantity
1.05 mol
Type
reactant
Reaction Step Two
Quantity
180 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:8][S:9](O)(=[O:11])=[O:10].S(Cl)(Cl)=O>S(=O)(=O)(O)N.O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:9]([Cl:8])(=[O:11])=[O:10])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
112.6 g
Type
reactant
Smiles
ClC1=CC=CC=C1
Name
Quantity
1.05 mol
Type
reactant
Smiles
ClS(=O)(=O)O
Step Three
Name
Quantity
180 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
1 g
Type
catalyst
Smiles
S(N)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is then stirred at this temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 228.3 g
YIELD: CALCULATEDPERCENTYIELD 108.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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